molecular formula C12H17N5O2 B11856353 tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate CAS No. 918334-36-8

tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate

Cat. No.: B11856353
CAS No.: 918334-36-8
M. Wt: 263.30 g/mol
InChI Key: NARFMXQCFLUYNS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a tert-butyl ester group and a methylamino group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding amine by using reducing agents such as lithium aluminum hydride.

    Substitution: The purine ring can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways involving purine derivatives.

Industry: In the industrial sector, tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from accessing the site. This inhibition can lead to alterations in metabolic pathways and affect cellular functions.

Comparison with Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar purine ring structure.

    2-Amino-6-methylaminopurine: A synthetic purine derivative with a similar amino group substitution.

Uniqueness: tert-Butyl 2-(6-(methylamino)-3H-purin-3-yl)acetate is unique due to the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions with molecular targets and provides opportunities for further functionalization in synthetic applications.

Properties

CAS No.

918334-36-8

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

tert-butyl 2-(6-methylimino-7H-purin-3-yl)acetate

InChI

InChI=1S/C12H17N5O2/c1-12(2,3)19-8(18)5-17-7-16-10(13-4)9-11(17)15-6-14-9/h6-7H,5H2,1-4H3,(H,14,15)

InChI Key

NARFMXQCFLUYNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=NC(=NC)C2=C1N=CN2

Origin of Product

United States

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